3-Methyl-1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-METHYL-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a pyrido[1,2-a][1,3]benzimidazole core structure
Preparation Methods
The synthesis of 3-METHYL-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
3-METHYL-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes involved in cell cycle regulation, thereby inhibiting cell proliferation. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a][1,3]benzimidazole derivatives, such as:
- 2-CYCLOHEXYL-9-METHYL-1-OXO-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-4-PYRIDO[3,4-B]INDOLECARBOXAMIDE
- 3-(1-METHYL-2-PYRROLIDINYL)PYRIDINE These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of 3-METHYL-1-{[3-(2-OXO-1-PYRROLIDINYL)PROPYL]AMINO}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-methyl-1-[3-(2-oxopyrrolidin-1-yl)propylamino]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H21N5O/c1-14-12-18(22-9-5-11-24-10-4-8-19(24)26)25-17-7-3-2-6-16(17)23-20(25)15(14)13-21/h2-3,6-7,12,22H,4-5,8-11H2,1H3 |
InChI Key |
QSICINKIRBXSLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCN4CCCC4=O)C#N |
Origin of Product |
United States |
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